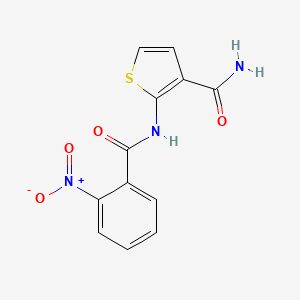

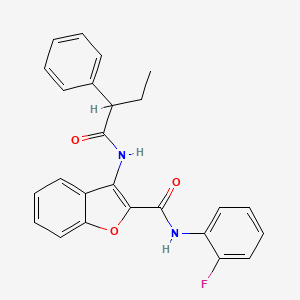

![molecular formula C16H16F4N4O B2491357 2-(3-氟苯基)-N-((7-(三氟甲基)-5,6,7,8-四氢-[1,2,4]三唑并[4,3-a]嘧啶-3-基)甲基)乙酰胺 CAS No. 2034520-45-9](/img/structure/B2491357.png)

2-(3-氟苯基)-N-((7-(三氟甲基)-5,6,7,8-四氢-[1,2,4]三唑并[4,3-a]嘧啶-3-基)甲基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related triazole and pyridine derivatives often involves multi-step processes, including cycloaddition reactions, N-halogeno compound reactions, and modifications of acetamide groups to enhance biological activity or reduce toxicity. For instance, compounds similar to the target molecule have been synthesized by replacing the acetamide group with alkylurea to achieve potent anticancer effects with reduced toxicity (Xiao-meng Wang et al., 2015). Another approach involved dipolar cycloaddition reactions to access novel triazolo derivatives, showing significant biological activity (C. Chrovian et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds within this family, characterized by triazolo[4,3-a]pyridine moieties, is crucial for their biological activity. Studies often utilize NMR, X-ray diffraction, and computational methods to elucidate their structures and optimize interactions with biological targets. For example, the synthesis and structural elucidation of N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives have been conducted to explore their antibacterial and antifungal activities (B. MahyavanshiJyotindra et al., 2011).

科学研究应用

模拟化合物的修饰和生物评估:

- 研究表明,对于结构与查询化合物相似的化合物进行修饰,特别是通过替换乙酰胺基团,可以导致生物活性的显著变化。例如,在某些化合物中用烷基脲替换乙酰胺基团已显示出强大的抗增殖活性和降低的急性口服毒性,暗示了在开发癌症治疗药物方面的潜在应用 (Wang et al., 2015)。

- 此外,合成和评估具有1,2,4-噁二唑环的化合物提供了一组多样化的类似物,显示系统的修饰可以导致具有显著生物性能的化合物 (Karpina et al., 2019)。

拮抗剂的发现和分析:

- 一项研究突出了P2X7拮抗剂的发现和临床前分析,表明这类化合物在情绪障碍治疗中的潜在用途。这些化合物的结构活性关系为未来药物开发奠定了基础 (Chrovian et al., 2018)。

抗癌和抗微生物药物的开发:

- 对三唑和吡啶衍生物的研究显示了在抗癌和抗微生物药物开发方面的有希望的结果。合成这些化合物的新类似物,随后进行生物评估,已成为一个重要的研究领域,某些化合物显示出对特定癌细胞系和微生物的活性 (Kumar et al., 2019)。

抗增殖活性的探索:

- 已经探索了氟化三唑和三嗪衍生物的抗增殖活性,为它们的潜在机制和结构修饰对生物活性的影响提供了见解。这些发现对于新治疗剂的开发至关重要 (Dolzhenko et al., 2008)。

抗微生物应用:

- 已合成并测试了四氢苯并噻吩和三唑吡咯嘧啶衍生物的抗微生物活性,表明它们在治疗微生物感染中的潜在用途 (Soliman et al., 2009)。

安全和危害

作用机制

Target of Action

The primary target of this compound is the dipeptidyl peptidase IV (DPP-IV) . DPP-IV is an enzyme responsible for breaking down incretin hormones in the body, which play a crucial role in regulating blood glucose levels.

Mode of Action

This compound acts as a potent inhibitor of DPP-IV . By inhibiting DPP-IV, it prevents the breakdown of incretin hormones, thereby increasing their concentration in the blood. This leads to increased insulin secretion and decreased glucagon release, resulting in lower blood glucose levels.

Biochemical Pathways

The inhibition of DPP-IV affects the incretin hormone pathway . Incretin hormones, such as GLP-1 and GIP, are released by the intestines in response to food intake. They stimulate insulin secretion from the pancreas and inhibit glucagon release, helping to regulate blood glucose levels. By preventing the breakdown of these hormones, this compound enhances their glucose-lowering effects .

Pharmacokinetics

The compound exhibits excellent oral bioavailability in preclinical species . This suggests that it is well absorbed from the gastrointestinal tract and can reach effective concentrations in the body when administered orally.

Result of Action

The molecular effect of this compound’s action is the increased level of incretin hormones in the blood due to the inhibition of DPP-IV . On a cellular level, this leads to increased insulin secretion and decreased glucagon release from pancreatic cells, resulting in lower blood glucose levels. This makes it a potential therapeutic agent for the treatment of type 2 diabetes .

属性

IUPAC Name |

2-(3-fluorophenyl)-N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F4N4O/c17-12-3-1-2-10(6-12)7-15(25)21-9-14-23-22-13-8-11(16(18,19)20)4-5-24(13)14/h1-3,6,11H,4-5,7-9H2,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYTCXZOEPWFHFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NN=C2CNC(=O)CC3=CC(=CC=C3)F)CC1C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F4N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

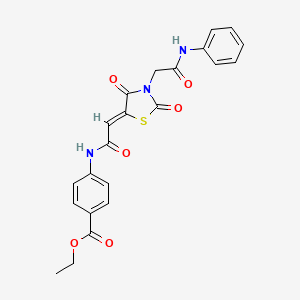

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanecarboxamide](/img/structure/B2491275.png)

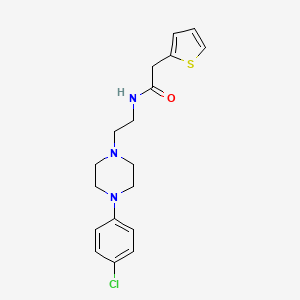

![6-Methoxy-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyridine-3-carboxamide](/img/structure/B2491288.png)

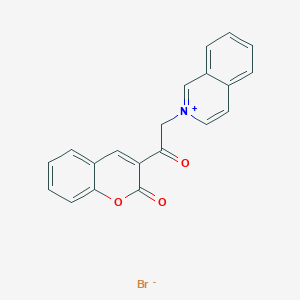

![5-ethoxy-2-[4-(2-methoxyphenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B2491291.png)

![Ethyl 2-(2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)acetate](/img/structure/B2491292.png)

![Methyl (E)-4-[(1-benzylsulfonylpiperidin-4-yl)amino]-4-oxobut-2-enoate](/img/structure/B2491293.png)

![methyl 2-({[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate](/img/structure/B2491294.png)

![2-[1-(5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2491297.png)